Copper tungstate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

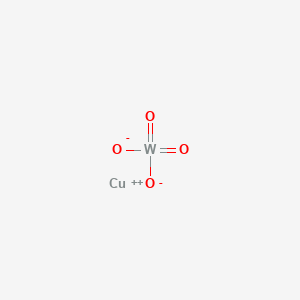

IUPAC Name |

copper;dioxido(dioxo)tungsten | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.4O.W/q+2;;;2*-1; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQFRENMCLHGPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][W](=O)(=O)[O-].[Cu+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO4W | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13587-35-4 | |

| Record name | CUPRIC TUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17N000E71H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what are the fundamental properties of copper tungstate

An In-depth Technical Guide on the Fundamental Properties of Copper Tungstate (B81510) (CuWO₄)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Copper(II) tungstate (CuWO₄) is an inorganic, heterometallic oxide that has garnered significant scientific interest due to its versatile properties. As an n-type semiconductor, it exhibits notable photocatalytic, photoelectrochemical, and sensing capabilities, making it a material of interest for a wide range of applications, from solar energy conversion to advanced sensor development.[1][2][3] This technical guide provides a comprehensive overview of the core fundamental properties of copper tungstate, detailing its physicochemical characteristics, crystal structure, electronic and optical properties, and established synthesis and characterization protocols.

Physicochemical Properties

This compound is a stable inorganic compound, typically appearing as a blue or bluish-green powder.[4][5] It is generally insoluble in water but can be dissolved in acids and ammonia (B1221849) solutions.[4][5][6] The elemental composition and other key physical properties are summarized below.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | References |

|---|---|---|

| Chemical Formula | CuWO₄ | [4][5] |

| Molecular Weight | 311.39 g/mol | [7][8] |

| Appearance | Blue to bluish-green fine powder | [4][5] |

| Crystal System | Triclinic | [9][10][11] |

| Density | ~7.48 g/cm³ | [9] |

| Solubility | Insoluble in water; soluble in acids and ammonia | [4][6] |

| Magnetic Property | Paramagnetic, transitions to antiferromagnetic at low temperatures (T_N ≈ 24 K) | [4][12][13] |

| Semiconductor Type | n-type |[2][3] |

Crystal Structure

The most stable and common phase of this compound at ambient conditions is a distorted wolframite-type structure that belongs to the triclinic crystal system with a P-1 space group.[11][14] This structure is characterized by a three-dimensional network of distorted octahedra.[9][11] Both the copper (Cu²⁺) and tungsten (W⁶⁺) ions are octahedrally coordinated to six oxygen atoms, forming CuO₆ and WO₆ units, respectively.[9][11][12] The distortion in the CuO₆ octahedra is significant and is attributed to the Jahn-Teller effect of the Cu²⁺ ion.[11][15] These octahedra share corners and edges to build the crystal lattice.[9][14]

Table 2: Crystallographic Data for Triclinic this compound (α-CuWO₄)

| Parameter | Value | References |

|---|---|---|

| Crystal System | Triclinic | [9][10][11] |

| Space Group | P-1 | [9][11][14] |

| Lattice Parameters | ||

| a | 4.73 Å | [9] |

| b | 4.98 Å | [9] |

| c | 5.93 Å | [9] |

| α | 87.07° | [9] |

| β | 83.25° | [9] |

| γ | 86.62° | [9] |

| Unit Cell Volume | 138.28 ų |[9] |

Electronic and Optical Properties

This compound is an n-type semiconductor, a property that is central to its application in photoelectrochemical devices.[2][3] Its electronic band structure is defined by a valence band (VB) primarily formed from the hybridization of O 2p and Cu 3d orbitals and a conduction band (CB) predominantly composed of W 5d states.[10][16] Crystalline CuWO₄ possesses an indirect band gap, with reported values typically falling in the visible light range.[1][3][14] The precise band gap energy is highly dependent on the material's crystallinity, morphology, and the synthesis method employed.[1]

Table 3: Reported Band Gap Values for this compound

| Synthesis/Fabrication Method | Form | Band Gap (Eg) Type | Band Gap Value (eV) | References |

|---|---|---|---|---|

| Co-sputtering & Annealing | Crystalline Thin Film | Indirect | 2.09 | [3] |

| Spray Pyrolysis | Nanoparticle Film | Indirect | 2.20 (±0.05) | [3] |

| Electrodeposition | Polycrystalline Film | Indirect | 2.25 | [3] |

| Precipitation Method | Nanoparticles | Indirect | 2.3 | [3][14] |

| Microemulsion Method | Nanoparticles | Direct | 2.5 | [17][18] |

| Not Specified | Not Specified | Direct | 3.5 |[14] |

Synthesis and Fabrication Protocols

Several wet-chemical and solid-state methods are employed to synthesize CuWO₄ nanoparticles and thin films. The choice of method influences the material's morphology, particle size, and ultimately its physical properties.[5][19]

Co-precipitation Method

This is a straightforward and widely used technique involving the simultaneous precipitation of copper and tungstate ions from a solution, followed by calcination.[19][20]

Experimental Protocol:

-

Precursor Preparation: Prepare separate aqueous solutions of a copper salt (e.g., 0.1 M copper(II) nitrate, Cu(NO₃)₂) and a tungstate salt (e.g., 0.1 M sodium tungstate, Na₂WO₄).[19][20]

-

Precipitation: Slowly add the copper salt solution to the tungstate solution under vigorous stirring at a controlled temperature (e.g., 90°C).[20] Adjust the pH to facilitate precipitation (e.g., pH 13 using ammonium (B1175870) hydroxide).[20]

-

Aging: Allow the resulting precipitate to age in the mother liquor for a set duration (e.g., 5 hours) to promote particle growth and uniformity.[19][20]

-

Washing and Filtration: Filter the precipitate and wash it multiple times with deionized water and ethanol (B145695) to remove impurities and unreacted ions.[19]

-

Drying: Dry the washed precipitate in an oven at a moderate temperature (e.g., 80-100°C).

-

Calcination: Calcine the dried powder in a furnace at a specific temperature (e.g., 400-500°C) for several hours to induce crystallization and form the final CuWO₄ phase.[14][20]

Hydrothermal/Solvothermal Synthesis

This method involves a chemical reaction in a sealed, heated vessel (autoclave), which allows for excellent control over particle size and crystallinity.[19][21]

Experimental Protocol:

-

Precursor Preparation: Dissolve a copper salt (e.g., 8 mmol copper nitrate) and a tungsten salt (e.g., 8 mmol sodium tungstate) in a suitable solvent (e.g., 160 mL ethylene (B1197577) glycol for solvothermal synthesis).[21] A capping agent or surfactant may be added.

-

Homogenization: Stir the solution vigorously at room temperature until a homogeneous precursor solution or suspension is formed.[21]

-

Autoclave Reaction: Transfer the solution to a Teflon-lined stainless-steel autoclave. Seal the vessel and heat it to a specific temperature (e.g., 180°C) for a set duration (e.g., 12 hours).[21]

-

Cooling and Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting precipitate by centrifugation or filtration.[19]

-

Washing and Drying: Wash the product multiple times with deionized water and ethanol and subsequently dry it in an oven.[19][21]

-

Annealing (Optional): The powder may be annealed in air (e.g., at 500°C for 4 hours) to improve crystallinity.[21]

Sol-Gel Method

The sol-gel process involves the creation of a "sol" (a colloidal suspension) that evolves into a "gel" (a solid network). This method offers good control over the material's purity and homogeneity.[5][19]

Experimental Protocol:

-

Sol Formation: Create a sol by hydrolysis and partial condensation of precursors, such as metal salts (e.g., copper chloride, CuCl₂) and a tungsten source, in a suitable solvent.[19]

-

Gelation: Promote the formation of a gel through further polycondensation, often by adjusting pH or temperature.

-

Aging: Age the gel for a period to strengthen its network structure.[19]

-

Drying: Carefully remove the solvent from the gel network. This step is critical and can be done via evaporative drying or supercritical drying to produce xerogels or aerogels, respectively.[19]

-

Calcination: Heat the dried gel at an elevated temperature to remove organic residues and crystallize the CuWO₄.

Characterization Protocols

Structural Analysis via X-ray Diffraction (XRD)

XRD is the primary technique used to determine the crystal structure, phase purity, and lattice parameters of CuWO₄.[11][14]

Experimental Protocol:

-

Sample Preparation: A small amount of the synthesized CuWO₄ powder is finely ground and mounted onto a sample holder.

-

Data Acquisition: The XRD pattern is collected using a diffractometer, typically with Cu Kα radiation (λ = 1.5406 Å). Data is recorded over a 2θ range (e.g., 10-80°) with a defined step size and scan speed.[22]

-

Data Analysis (Rietveld Refinement): The collected diffraction pattern is analyzed using specialized software. Rietveld refinement is a powerful method used to refine the theoretical crystal structure model until the calculated diffraction pattern matches the experimental one.[11] This process yields precise lattice parameters (a, b, c, α, β, γ), atomic coordinates, and information on crystallite size.[11]

Optical Band Gap Determination via UV-Vis Spectroscopy

UV-Visible diffuse reflectance or absorbance spectroscopy is used to determine the optical band gap of the semiconductor material.[10][18]

Experimental Protocol:

-

Sample Preparation: For powders, a diffuse reflectance spectrum is measured. For thin films, an absorbance or transmittance spectrum is recorded.[10]

-

Measurement: The spectrum is recorded over a suitable wavelength range (e.g., 300-800 nm) using a UV-Vis spectrophotometer.[10]

-

Data Analysis (Tauc Plot):

-

Convert the measured absorbance (A) or reflectance into the absorption coefficient (α).[10]

-

Calculate the corresponding photon energy (hν) for each wavelength.[10]

-

Construct a Tauc plot by plotting (αhν)¹/ⁿ versus hν. For an indirect band gap semiconductor like CuWO₄, n = 2.[10]

-

Extrapolate the linear portion of the plot to the energy axis (where the y-value is zero). The intercept on the x-axis provides the value of the optical band gap (Eg).[10]

-

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. am-material.com [am-material.com]

- 5. am-printing.com [am-printing.com]

- 6. This compound CAS#: 13587-35-4 [m.chemicalbook.com]

- 7. americanelements.com [americanelements.com]

- 8. Cupric tungstate | CuO4W | CID 22221750 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and Structural Characterization of Nano-sized this compound Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dspace.library.uu.nl [dspace.library.uu.nl]

- 16. researchgate.net [researchgate.net]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Crystal Structure of Copper Tungstate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and crystallographic parameters of copper tungstate (B81510), a compound of significant interest in materials science, catalysis, and potentially in drug development due to its diverse physicochemical properties. This document details the structural characteristics of the two primary forms, copper(II) tungstate (CuWO₄) and copper(I) tungstate (Cu₂WO₄), supported by quantitative data, experimental methodologies, and structural visualizations.

Introduction to Copper Tungstate

This compound exists in two main oxidation states, leading to distinct crystal structures and properties. Copper(II) tungstate (CuWO₄) is an n-type semiconductor known for its applications in photocatalysis and gas sensing.[1][2] In contrast, copper(I) tungstate (Cu₂WO₄) is a p-type semiconductor, which has been less extensively studied.[3] The structural framework of these materials is fundamental to understanding their electronic and chemical behaviors.

Crystal Structure of Copper(II) Tungstate (CuWO₄)

The most stable and commonly reported phase of copper(II) tungstate at ambient conditions is a distorted wolframite-type triclinic structure, often referred to as α-CuWO₄.[1]

Space Group and Crystal System:

Structural Description: The crystal structure of α-CuWO₄ is characterized by a three-dimensional network of distorted octahedra.[1] Both copper (Cu²⁺) and tungsten (W⁶⁺) ions are octahedrally coordinated to six oxygen (O²⁻) atoms, forming CuO₆ and WO₆ octahedra, respectively.[1][5] These octahedra share both corners and edges.[1] The significant distortion from a more symmetrical structure is primarily attributed to the Jahn-Teller effect of the d⁹ Cu²⁺ ion.[1][6]

Quantitative Crystallographic Data for CuWO₄:

| Parameter | Value | Reference |

| Lattice Parameters | ||

| a | 4.73 Å | [5] |

| b | 4.98 Å | [5] |

| c | 5.93 Å | [5] |

| α | 87.07° | [5] |

| β | 83.25° | [5] |

| γ | 86.62° | [5] |

| Unit Cell Volume | 138.28 ų | [5] |

| Space Group | P-1 | [1][2][7] |

| Crystal System | Triclinic | [1][4] |

Coordination Environment:

-

W⁶⁺: Bonded to six O²⁻ atoms in distorted WO₆ octahedra, with W-O bond distances ranging from 1.82 Å to 2.14 Å.[5]

-

Cu²⁺: Bonded to six O²⁻ atoms in distorted CuO₆ octahedra, with Cu-O bond distances ranging from 1.93 Å to 2.50 Å.[5]

Crystal Structure of Copper(I) Tungstate (Cu₂WO₄)

The crystal structure of copper(I) tungstate has been a subject of debate, with computational studies providing significant insights.

Space Group and Crystal System:

Structural Description: A detailed computational study has suggested that the triclinic P1 space group is the most likely structure for Cu₂WO₄.[8] In this arrangement, the copper atoms exhibit two distinct coordination geometries: a distorted T-shape and a linear coordination with oxygen atoms.[3][8] The previously proposed P-1 structure is thought to relax into an arrangement very close to the P1 structure.[3]

Quantitative Crystallographic Data for Cu₂WO₄ (Computed):

| Parameter | P1 Space Group | P-1 Space Group | Reference |

| Lattice Parameters | [8] | ||

| a | 6.91 Å | 5.86 Å | [8] |

| b | 7.03 Å | 6.94 Å | [8] |

| c | 7.57 Å | 7.64 Å | [8] |

| α | 64.99° | 114.99° | [8] |

| β | 79.54° | 100.10° | [8] |

| γ | 86.84° | 102.30° | [8] |

Coordination Environment (P1 model):

-

Some Cu⁺ ions are linearly coordinated by two oxygen atoms with Cu-O distances of 1.84–1.98 Å.[8]

-

Other Cu⁺ ions are coordinated to three oxygen atoms in a distorted T-shaped geometry with Cu-O distances of 1.86–1.89 Å.[3]

Experimental Protocols

The determination of the crystal structure of this compound compounds relies on synthesis followed by crystallographic analysis.

A. Synthesis Methodologies

1. Solid-State Reaction (for CuWO₄):

-

Protocol: High-purity powders of copper(II) oxide (CuO) and tungsten(VI) oxide (WO₃) are mixed in a 1:1 molar ratio. The mixture is ground thoroughly in an agate mortar to ensure homogeneity. The resulting powder is then calcined in an alumina (B75360) crucible at temperatures ranging from 700°C to 900°C for several hours in air. Multiple grinding and calcination steps may be necessary to achieve a single-phase product.[2]

2. Hydrothermal Synthesis (for CuWO₄):

-

Protocol: Stoichiometric amounts of a copper salt (e.g., Cu(NO₃)₂·3H₂O) and a tungstate salt (e.g., Na₂WO₄·2H₂O) are dissolved in deionized water. The pH of the solution is adjusted, typically to an acidic or neutral value. The solution is then transferred to a Teflon-lined stainless-steel autoclave and heated to a temperature between 160°C and 200°C for a period of 12 to 48 hours. After cooling to room temperature, the precipitate is collected by centrifugation, washed with deionized water and ethanol, and dried in an oven.[2]

3. Arc-Melting Synthesis (for Cu₂WO₄):

-

Protocol: This method involves the direct reaction of precursor powders under an inert atmosphere. Powders of copper(I) oxide (Cu₂O) and tungsten(VI) oxide (WO₃) are mixed and pressed into a pellet. The pellet is placed in a water-cooled copper hearth within an arc-melting furnace. The chamber is evacuated and backfilled with a high-purity inert gas, such as argon. A high current is passed through a tungsten electrode to generate an arc, which melts the pellet. The sample is rapidly cooled, yielding the crystalline product. This method is particularly effective for producing pure, crystalline Cu₂WO₄.[3][8]

B. Crystallographic Analysis

1. Powder X-ray Diffraction (XRD) and Rietveld Refinement:

-

Protocol: The crystal structure and lattice parameters are determined using powder X-ray diffraction. The synthesized this compound powder is finely ground and mounted on a sample holder. The XRD pattern is recorded using a diffractometer with a monochromatic X-ray source (typically Cu Kα radiation). Data is collected over a 2θ range, for example, from 10° to 80°, with a defined step size. The resulting diffraction pattern is then analyzed using the Rietveld refinement method. This technique involves fitting a calculated diffraction profile to the experimental data by refining various parameters, including lattice parameters, atomic positions, and peak shape parameters, until the difference between the observed and calculated profiles is minimized.[1]

Visualizations

Caption: Distorted CuO₆ and WO₆ octahedra in CuWO₄.

Caption: Relationship between Cu₂WO₄ and CuWO₄.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 6. benchchem.com [benchchem.com]

- 7. mp-22773: CuWO4 (triclinic, P-1, 2) [legacy.materialsproject.org]

- 8. Arc Synthesis, Crystal Structure, and Photoelectrochemistry of Copper(I) Tungstate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Electronic Landscape of Copper Tungstate (CuWO₄): An In-depth Technical Guide

For Immediate Release

This technical guide offers a comprehensive examination of the electronic band structure of copper tungstate (B81510) (CuWO₄), a promising n-type semiconductor with significant potential in photocatalysis and photoelectrochemical applications.[1][2][3] Tailored for researchers, scientists, and professionals in materials science and drug development, this document provides a detailed overview of the theoretical and experimental methodologies utilized to elucidate the electronic properties of this ternary metal oxide.

Core Electronic Properties of Copper Tungstate

This compound (CuWO₄) crystallizes in a triclinic wolframite (B13744602) structure.[4] Its electronic characteristics are dictated by the arrangement of its valence and conduction bands, separated by an indirect band gap.[1][5][6]

The valence band (VB) maximum is primarily composed of hybridized O 2p and Cu 3d orbitals.[5][7][8] This hybridization is a critical factor in determining the position of the valence band and influences the material's optical absorption properties.[7] The conduction band (CB) minimum is predominantly formed from W 5d states, with some contribution from Cu 3d orbitals.[7][9]

Quantitative Analysis of Electronic Band Structure

The electronic band gap of CuWO₄ has been determined through various experimental and computational techniques. The table below summarizes the key quantitative data from multiple studies, highlighting the variations that can arise from different methodologies.

| Experimental/Computational Method | Band Gap (eV) | Band Gap Type | Valence Band Maximum (VBM) Composition | Conduction Band Minimum (CBM) Composition | Reference(s) |

| UV-Vis Spectroscopy (Tauc Plot) | 2.06 - 2.3 | Indirect | - | - | [3][6][10] |

| UV-Vis Spectroscopy (Spray Pyrolysis) | 2.20 (±0.05) | Indirect | - | - | [3][11] |

| Density Functional Theory (DFT) with LDA+U | 1.5 | Indirect | O 2p, Cu 3d | W 5d | [5][8] |

| Density Functional Theory (DFT) with FP-LAPW | 1.9988 | Indirect | O 2p, Cu 3d | W 5d | [6] |

| Density Functional Theory (DFT) with TB-mBJ | In excellent agreement with experimental results | - | Significant rearrangement of Cu 3d states near the VBM | - | [12] |

Experimental and Computational Protocols

A thorough understanding of the electronic band structure of CuWO₄ necessitates a combination of experimental measurements and theoretical calculations.

Experimental Determination: UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a primary experimental technique for determining the optical band gap of CuWO₄.

Protocol for UV-Vis Spectroscopy and Tauc Plot Analysis:

-

Sample Preparation: Prepare a thin film of CuWO₄ on a transparent conducting substrate (e.g., FTO glass) using methods such as sol-gel spin coating or spray pyrolysis.[1][7] Alternatively, a stable suspension of CuWO₄ nanoparticles can be prepared in a suitable solvent.[13]

-

Spectroscopic Measurement: Record the absorbance (A) or transmittance spectrum of the sample over a wavelength range of approximately 300-800 nm using a UV-Vis spectrophotometer.[7]

-

Data Analysis (Tauc Plot):

-

Convert the measured absorbance to the absorption coefficient (α) using the formula: α = 2.303 * A / t, where 't' is the film thickness.[7]

-

Calculate the photon energy (hν) in electron volts (eV) from the wavelength (λ) in nanometers (nm) using the equation: hν (eV) = 1240 / λ (nm).[7]

-

For an indirect band gap semiconductor like CuWO₄, construct a Tauc plot by plotting (αhν)^(1/2) against hν.[7]

-

Extrapolate the linear portion of the Tauc plot to the energy axis (where (αhν)^(1/2) = 0). The x-intercept provides the value of the optical band gap (Eg).[7]

-

Computational Analysis: Density Functional Theory (DFT)

Ab initio calculations based on Density Functional Theory (DFT) are powerful tools for gaining theoretical insight into the electronic band structure of CuWO₄.[4]

Protocol for DFT Calculations:

-

Structural Optimization: Begin with the experimental crystal structure of CuWO₄ (triclinic, P-1 space group).[4][14] Perform a full relaxation of the lattice parameters and atomic positions to find the ground-state geometry.

-

Electronic Structure Calculation:

-

Employ a suitable exchange-correlation functional. While standard functionals like the Generalized Gradient Approximation (GGA) can be used, they often underestimate the band gap.[5]

-

To obtain more accurate results, it is common to use methods like DFT+U, which introduces a Hubbard U term to better describe the on-site Coulomb interactions of the localized Cu 3d electrons.[5][14][15] A Ueff of around 7.5 eV for Cu has been found to provide a good description.[14]

-

Hybrid functionals, such as HSE06, which mix a portion of exact Hartree-Fock exchange, can also yield more accurate band gaps at a higher computational cost.[7]

-

-

Band Structure and Density of States (DOS) Analysis:

Visualizing Methodologies and Concepts

To further clarify the relationships between synthesis, characterization, and the resulting electronic properties, the following diagrams are provided.

Caption: Experimental workflow for determining the electronic properties of CuWO₄.

Caption: Simplified electronic band structure of CuWO₄.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. ijapm.org [ijapm.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Structural Characterization of Nano-sized this compound Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A nanocomposite photoelectrode made of 2.2 eV band gap this compound (CuWO4) and multi-wall carbon nanotubes for solar-assisted water splitting: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. research-portal.uu.nl [research-portal.uu.nl]

Theoretical Prediction of Copper Tungstate Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical prediction of copper tungstate (B81510) (CuWO₄) polymorphs, focusing on the stable triclinic α-CuWO₄ and the metastable γ-CuWO₄ phases. Utilizing first-principles calculations based on Density Functional Theory (DFT), researchers can effectively predict and analyze the structural, electronic, and energetic properties of these materials, which is crucial for their application in photocatalysis, sensors, and other advanced technologies.

Introduction to Copper Tungstate Polymorphs

This compound (CuWO₄) is a ternary metal oxide that has garnered significant attention for its potential applications in various scientific and technological fields. The performance of CuWO₄ is intrinsically linked to its crystal structure. While the most commonly studied and stable form is the triclinic α-CuWO₄, recent studies have identified a metastable γ-CuWO₄ polymorph.[1] Understanding the fundamental properties of these polymorphs is essential for designing materials with enhanced functionalities.

The stable α-polymorph of this compound possesses a distorted wolframite-type triclinic crystal structure with the space group P-1.[2][3][4][5] In this structure, both copper and tungsten atoms are surrounded by six oxygen atoms, forming distorted octahedra.[4][5] A newer, metastable polymorph, denoted as γ-CuWO₄, also exhibits a triclinic lattice with the space group P1̅.[1] This γ-phase has been observed to convert to the more stable α-phase upon annealing at higher temperatures.[1]

Quantitative Data of CuWO₄ Polymorphs

The following table summarizes the key quantitative data for the α-CuWO₄ and γ-CuWO₄ polymorphs based on theoretical predictions and experimental findings.

| Property | α-CuWO₄ (Triclinic, P-1) | γ-CuWO₄ (Triclinic, P1̅) |

| Lattice Parameters | a = 4.702 Å, b = 5.839 Å, c = 4.878 Åα = 91.68°, β = 92.48°, γ = 82.80°[5] | a = 4.722 Å, b = 5.824 Å, c = 4.868 Åα = 88.23°, β = 92.36°, γ = 97.12°[6] |

| Formation Energy | More stable | Slightly metastable compared to α-CuWO₄[1] |

| Band Gap (Indirect) | ~2.3 eV (Experimental)[2][5], 1.5 eV (Theoretical, LDA+U)[7] | Not explicitly reported |

| Band Gap (Direct) | ~3.5 eV (Experimental)[2][5] | Not explicitly reported |

| Crystal System | Triclinic[2][5] | Triclinic[1] |

| Space Group | P-1[2][3][4][5] | P1̅[1] |

Theoretical Prediction Methodology: A Detailed Protocol

The theoretical prediction of CuWO₄ polymorphs predominantly relies on first-principles quantum mechanical calculations, particularly Density Functional Theory (DFT). These computational methods allow for the determination of crystal structures, relative stabilities, and electronic properties with high accuracy.

Computational Approach: Density Functional Theory (DFT)

DFT is a powerful computational method used to investigate the electronic structure of many-body systems.[8] For the study of this compound polymorphs, DFT calculations are typically performed using plane-wave basis sets and pseudopotentials.

Key Steps in DFT Calculations:

-

Structural Optimization: Initial crystal structures of the different polymorphs are constructed. The atomic positions and lattice parameters are then fully relaxed to find the minimum energy configuration.

-

Energy Calculations: The total energies of the optimized structures are calculated to determine their relative stabilities. The polymorph with the lowest energy is predicted to be the most stable.

-

Electronic Structure Analysis: Once the ground state geometry is obtained, the electronic band structure and density of states (DOS) are calculated to understand the electronic properties, such as the band gap.

Choice of Functionals

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For transition metal oxides like CuWO₄, standard functionals like the Local Density Approximation (LDA) or the Generalized Gradient Approximation (GGA) may not be sufficient to accurately describe the strongly correlated d-electrons of copper.

-

LDA/GGA: These are the simplest approximations for the exchange-correlation energy. While computationally efficient, they often underestimate the band gap of semiconductors.

-

Hubbard U Correction (LDA+U or GGA+U): To account for the strong on-site Coulomb repulsion of the Cu 3d electrons, a Hubbard U term is often added to the LDA or GGA functional.[7] This approach generally leads to a more accurate prediction of the band gap and magnetic properties.

Software Packages

Several software packages are available for performing DFT calculations. The Vienna Ab initio Simulation Package (VASP) and the Full-Potential Linearized Augmented Plane-Wave (FP-LAPW) method as implemented in codes like WIEN2k are commonly used for studying metal oxides.[3][9]

Visualization of the Theoretical Prediction Workflow

The following diagrams illustrate the logical workflow for the theoretical prediction of this compound polymorphs.

Caption: Workflow for the theoretical prediction of CuWO₄ polymorphs.

Caption: Detailed flowchart of the DFT calculation process.

References

- 1. arxiv.org [arxiv.org]

- 2. Synthesis and Structural Characterization of Nano-sized this compound Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

Unraveling the Behavior of Copper Tungstate Under Extreme Conditions: A Technical Guide to High-Pressure Phase Transitions

For Immediate Release

Shanghai, China – December 19, 2025 – A comprehensive technical guide detailing the phase transitions of copper tungstate (B81510) (CuWO₄) under high pressure has been compiled, offering researchers, scientists, and professionals in drug development a critical resource for understanding the material's complex structural behavior. This whitepaper provides an in-depth analysis of the experimental data and methodologies crucial for advancing research in materials science and related fields.

Copper tungstate, a material of significant interest due to its potential applications in scintillating detectors and as a multiferroic material, exhibits a fascinating series of structural transformations when subjected to extreme pressures. This guide synthesizes findings from multiple studies to present a clear and detailed overview of these changes.

Executive Summary

Under ambient conditions, this compound exists in a triclinic crystal structure (space group P-1). As pressure increases, it undergoes a distinct phase transition to a monoclinic wolframite-type structure (space group P2/c). This primary transition is consistently observed at approximately 8.8 to 10 GPa.[1][2] Evidence from various experimental techniques, including X-ray diffraction and Raman spectroscopy, confirms this structural change.[1][3] Furthermore, some studies indicate the presence of a second phase transition at even higher pressures, around 17 to 22.5 GPa, although the precise structure of this subsequent phase remains a subject of ongoing investigation.[4][5][6] The presence of hydration in the crystal lattice has been shown to significantly impact the material's stability, with hydrated this compound (CuWO₄·2H₂O) maintaining its original structure up to 40.5 GPa.[2]

High-Pressure Phase Transitions of Anhydrous CuWO₄

The application of high pressure induces significant changes in the crystal structure of anhydrous this compound. The initial triclinic phase (Phase I) transitions to a monoclinic phase (Phase II), which is then followed by a less well-characterized third phase (Phase III) at higher pressures.

Phase I: Triclinic (P-1)

At ambient pressure, CuWO₄ adopts a distorted wolframite (B13744602) structure with a triclinic P-1 space group.[7] This distortion is attributed to the Jahn-Teller effect of the Cu²⁺ ion in an octahedral coordination environment.[7]

Phase II: Monoclinic (P2/c)

Upon compression, a structural phase transition to a monoclinic wolframite-type structure with a P2/c space group occurs at approximately 8.8-10 GPa.[1][2][7] This transition involves a change in the magnetic order and is characterized by abrupt changes in the CuO₆ and WO₆ octahedra without a change in the coordination number.[1][6][7]

Phase III: A Second High-Pressure Transition

Further compression leads to a second phase transition at pressures reported between 17 GPa and 22.5 GPa.[4][5][6] Non-hydrostatic stress conditions have been shown to induce this transition at around 17 GPa.[4] The crystal structure of this third phase has not yet been definitively solved.[2]

Quantitative Data Summary

The following tables summarize the key quantitative data from high-pressure experiments on anhydrous this compound.

Table 1: Phase Transition Pressures

| Transition | Transition Pressure (GPa) | Experimental Method | Reference |

| Triclinic (P-1) → Monoclinic (P2/c) | 10 | Powder X-ray Diffraction & Raman Spectroscopy | [1] |

| Triclinic (P-1) → Monoclinic (P2/c) | 8.8 | In situ X-ray Diffraction | [2] |

| Triclinic (P-1) → Monoclinic (P2/c) | 9 | Single-Crystal X-ray Diffraction & EXAFS | [6][7] |

| Monoclinic (P2/c) → Phase III | 17 | Powder X-ray Diffraction & Raman Spectroscopy (non-hydrostatic) | [4] |

| Monoclinic (P2/c) → Phase III | 18.5 | In situ X-ray Diffraction | [2] |

| Monoclinic (P2/c) → Phase III | 22.5 | Single-Crystal X-ray Diffraction & EXAFS | [5][6] |

Table 2: Equation of State for the Triclinic Phase

| Parameter | Value | Reference |

| V₀ (ų) | 132.82 | [4] |

| B₀ (GPa) | 139 | [4] |

| B₀' | 4 | [4] |

Table 3: Structural Parameters of Anhydrous CuWO₄

| Structure | Pressure (GPa) | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Reference |

| Triclinic (P-1) | 1.0 | 4.690 | 5.820 | 4.870 | 88.3 | 92.5 | 97.2 | 131.0 | [2] |

| Monoclinic (P2/c) | 12.8 | 4.578 | 5.650 | 4.790 | 90 | 88.0 | 90 | 123.8 | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of high-pressure studies. The following sections outline the key experimental protocols used in the investigation of this compound.

Synthesis of this compound

This compound nanoparticles are commonly synthesized via chemical precipitation or hydrothermal methods.

Chemical Precipitation Method:

-

Aqueous solutions of a copper salt (e.g., copper(II) nitrate) and a tungstate salt (e.g., sodium tungstate) are prepared.[8][9]

-

The copper salt solution is slowly added to the tungstate solution under vigorous stirring. A precipitating agent like ammonium (B1175870) hydroxide (B78521) can be used to adjust the pH.[8][9]

-

The resulting precipitate is aged in the mother liquor to allow for particle growth.[8]

-

The precipitate is filtered and washed multiple times with deionized water and ethanol.[8]

-

The washed precipitate is dried in an oven.[8]

-

Finally, the dried powder is calcined at a specific temperature (e.g., 400-700°C) to induce crystallization.[8][9][10]

High-Pressure X-ray Diffraction (XRD)

High-pressure XRD experiments are typically performed using a diamond anvil cell (DAC).

-

A powdered sample of CuWO₄ is loaded into a small hole drilled in a metal gasket (e.g., Inconel), which is placed between two diamond anvils.[1]

-

A pressure-transmitting medium (e.g., argon) is often used to ensure hydrostatic or quasi-hydrostatic conditions.

-

The pressure is determined using the ruby fluorescence scale.[1]

-

Angle-dispersive X-ray diffraction (ADXRD) patterns are collected at various pressures using a synchrotron radiation source.

-

The diffraction patterns are integrated using software such as FIT2D.[1]

-

The crystal structure and lattice parameters are determined by Rietveld or LeBail refinement of the diffraction data.[1][2]

High-Pressure Raman Spectroscopy

Raman spectroscopy provides complementary information about the vibrational modes of the material under pressure.

-

The sample is loaded into a DAC, similar to the XRD setup.

-

A laser is used for excitation, with the power kept low (e.g., below 10 mW) to avoid thermal effects.[1]

-

The scattered Raman signal is collected using a spectrometer equipped with a charge-coupled device (CCD) detector.[1]

-

The pressure-induced shifts in the Raman modes are analyzed to identify phase transitions.

Visualizations

The following diagrams illustrate the phase transition pathway and a typical experimental workflow for high-pressure studies.

Caption: Phase transition sequence of anhydrous CuWO₄ under increasing pressure.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.aip.org [pubs.aip.org]

- 3. arxiv.org [arxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Item - Structure Solution of the High-Pressure Phase of CuWO4 and Evolution of the JahnâTeller Distortion - American Chemical Society - Figshare [acs.figshare.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Structural Characterization of Nano-sized this compound Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Magnetic Secrets of Copper Tungstate at Cryogenic Temperatures

A comprehensive analysis of the low-temperature magnetic properties of copper tungstate (B81510) (CuWO₄), detailing its transition to an antiferromagnetic state and the experimental methodologies used for its characterization. This guide is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this inorganic compound's magnetic behavior.

Copper tungstate (CuWO₄) exhibits intriguing magnetic properties at low temperatures, transitioning from a paramagnetic to an antiferromagnetic state. This behavior is primarily dictated by the spin interactions of the Cu²⁺ ions within its crystal lattice. A thorough understanding of these properties is crucial for its potential applications in various scientific and technological fields.

Magnetic Ordering and Transitions

At temperatures above its Néel temperature, this compound is in a paramagnetic state. As the temperature is lowered, short-range magnetic order begins to appear at approximately 90 K.[1] This is a precursor to the establishment of long-range antiferromagnetic order, which occurs at a Néel temperature (Tₙ) of about 24 K.[1] This transition into the antiferromagnetic state is a key characteristic of CuWO₄ at low temperatures. The ground state of the Cu²⁺ ion is almost a pure spin state, which simplifies the theoretical analysis of its magnetic properties.[1]

The antiferromagnetic nature of CuWO₄ is attributed to the superexchange interactions between the magnetic Cu²⁺ ions, mediated by the non-magnetic oxygen and tungsten ions. The strength of this interaction can be quantified by the antiferromagnetic exchange integral, which has been determined from the electron paramagnetic resonance (EPR) spectrum of Cu²⁺ exchange-coupled pairs.[1]

Quantitative Magnetic Data

The magnetic properties of this compound have been characterized through various experimental techniques, yielding key quantitative data that describes its behavior.

| Magnetic Parameter | Value | Experimental Technique | Reference |

| Néel Temperature (Tₙ) | ~ 24 K | Magnetic Susceptibility, EPR | [1] |

| Short-range order onset | ~ 90 K | Magnetic Susceptibility, EPR | [1] |

| Antiferromagnetic Exchange Integral (J) | 30 K | EPR Spectroscopy | [1] |

| Magnetic Moment (Cu²⁺) | 0.78 µB | DFT Calculations | [2] |

Experimental Characterization

The elucidation of the magnetic properties of this compound relies on a suite of sensitive experimental techniques.

Magnetic Susceptibility Measurements

The temperature dependence of magnetic susceptibility provides critical information about the magnetic transitions in a material. These measurements are typically performed using a SQUID (Superconducting Quantum Interference Device) magnetometer.

Protocol:

-

A single crystal or powdered sample of CuWO₄ is placed in a sample holder.

-

The sample is cooled down to the lowest desired temperature (e.g., 2 K) in the absence of an external magnetic field.

-

A small, constant magnetic field (e.g., 100 Oe) is applied.

-

The magnetic moment of the sample is measured as the temperature is slowly increased.

-

The magnetic susceptibility (χ) is calculated by dividing the measured magnetic moment by the applied magnetic field and the sample mass.

-

The Néel temperature is identified as the temperature at which a cusp or a peak appears in the susceptibility versus temperature curve.

Neutron Diffraction

Neutron diffraction is a powerful technique for determining the magnetic structure of a material. Neutrons have a magnetic moment that interacts with the magnetic moments of the atoms in a crystal, providing direct information about the arrangement of spins.

Protocol:

-

A powdered or single-crystal sample of CuWO₄ is mounted in a cryostat that allows for cooling to low temperatures.

-

A monochromatic beam of neutrons is directed at the sample.

-

The scattered neutrons are detected at various angles.

-

Below the Néel temperature, additional Bragg peaks, known as magnetic reflections, appear in the diffraction pattern.

-

The positions and intensities of these magnetic peaks are analyzed to determine the arrangement of the magnetic moments (spins) in the crystal lattice, revealing the antiferromagnetic structure.

Specific Heat Measurements

Specific heat measurements can detect phase transitions, including magnetic ordering. The magnetic transition is often accompanied by a lambda-shaped anomaly in the specific heat versus temperature curve.

Protocol:

-

A small, well-characterized sample of CuWO₄ is attached to a sensitive thermometer and a heater.

-

The sample is cooled to the desired starting temperature in a high-vacuum environment.

-

A known amount of heat is applied to the sample, and the resulting change in temperature is precisely measured.

-

The heat capacity is calculated from the heat input and the temperature change.

-

Measurements are taken over a range of temperatures, particularly around the expected magnetic transition temperature, to observe the anomaly associated with the long-range magnetic ordering.

Visualizing Magnetic Behavior and Experimental Processes

To better illustrate the concepts discussed, the following diagrams are provided.

Caption: Magnetic phase transitions in CuWO₄ with decreasing temperature.

Caption: Experimental workflow for characterizing low-temperature magnetic properties.

References

An In-depth Technical Guide to the Optical Absorption and Photoluminescence of Copper Tungstate (CuWO₄)

For: Researchers, Scientists, and Drug Development Professionals Topic: Optical Absorption and Photoluminescence of CuWO₄

This technical guide provides a comprehensive overview of the optical absorption and photoluminescence (PL) properties of copper tungstate (B81510) (CuWO₄), a material of significant interest in fields such as photocatalysis and photoelectrochemistry. The document details the fundamental electronic transitions, summarizes key quantitative data from recent literature, outlines experimental protocols for characterization, and visualizes the underlying mechanisms.

Optical Absorption Properties of CuWO₄

Copper tungstate (CuWO₄) is an n-type semiconductor known for its ability to absorb light in the visible spectrum.[1][2][3] The absorption of photons with sufficient energy excites electrons from the valence band (VB) to the conduction band (CB), a process fundamental to its photoactivity. The valence band is primarily formed by hybridized O 2p and Cu 3d orbitals, while the conduction band minimum is composed mainly of unoccupied Cu 3d or W 5d states.[1][2][4]

The optical band gap (E_g) of CuWO₄ typically falls within the range of 2.1 eV to 2.7 eV, with the variation largely dependent on the synthesis method, particle size, and crystallinity of the material.[5][6] There is an ongoing discussion in the scientific community regarding the nature of its electronic transition; it has been described as indirect[2][7][8], direct but forbidden[1], and direct allowed[9]. The relatively low absorption coefficient, particularly compared to other semiconductor oxides, is consistent with an indirect band gap, which requires a greater material thickness for efficient light absorption.[7][10]

The absorption spectrum of CuWO₄ shows an absorption edge extending to approximately 550 nm.[2][7] Specific features include a peak around 391 nm with a shoulder at 450 nm, which are attributed to ligand-to-metal charge transfer (LMCT) bands.[2] Additionally, below-gap absorption bands have been observed at lower energies (e.g., 1.15, 1.38, and 1.56 eV), corresponding to the d-d transitions of the Cu²⁺ ion, which are influenced by the Jahn-Teller distortion of the CuO₆ octahedra.[11]

Data Presentation: Optical Absorption Characteristics

The following table summarizes the key quantitative data related to the optical absorption of CuWO₄.

| Parameter | Reported Value(s) | Method / Conditions | Reference(s) |

| Band Gap (E_g) | 2.2 - 2.4 eV | UV-Vis Spectroscopy, Tauc Plot Analysis | [1][2][10][12][13] |

| 1.9 - 2.7 eV | Dependent on synthesis and morphology | [5][6] | |

| 2.25 eV (Indirect) | Tauc Plot from Photocurrent Measurement | [2][14] | |

| 2.23 eV (Direct Allowed) | UV-Vis Absorption Spectra | [9] | |

| Absorption Onset/Edge | ~550 nm | Diffuse Reflectance Spectroscopy | [2][7] |

| 540 nm (corresponds to 2.3 eV) | UV-Vis Reflectance Spectra | [13] | |

| Key Absorption Peaks | 391 nm (peak), ~450 nm (shoulder) | Electronic Absorption Spectra (LMCT bands) | [2] |

| 220-250 nm | For nanoparticles dispersed in water | [15] | |

| Absorption Coefficient (α) | (1.65 ± 0.14) x 10⁴ cm⁻¹ | At 420 nm | [7][16] |

| ~6600 cm⁻¹ | At 400 nm | [16] | |

| Nature of Transition | Indirect | Consistent with low absorption coefficient | [2][7][8][10] |

| Direct but d-d forbidden | Combined experimental and theoretical results | [1] |

Photoluminescence (PL) Properties of CuWO₄

Photoluminescence is the emission of light from a material following the absorption of photons. In CuWO₄, PL arises from the radiative recombination of photogenerated electron-hole pairs. The intensity and spectral characteristics of this emission provide valuable insights into the electronic structure, defect states, and charge carrier dynamics. A lower PL intensity often suggests a more efficient separation of charge carriers, which is a desirable trait for photocatalytic and photoelectrochemical applications, as it implies that more charge carriers are available to participate in surface reactions rather than recombining.[17]

CuWO₄ typically exhibits a broad emission in the visible range, with reports of intense yellow emission.[9] A specific emission peak has been identified at 583 nm when excited with 430 nm light.[9] The presence of different crystalline phases or defects can create intermediate energy levels within the band gap, influencing the electronic transitions and thus the PL emission characteristics.[18]

Data Presentation: Photoluminescence Characteristics

The following table summarizes key quantitative data related to the photoluminescence of CuWO₄.

| Parameter | Reported Value(s) | Excitation Wavelength (nm) | Reference(s) |

| Emission Peak(s) | 583 nm | 430 nm | [9] |

| Emission Color/Range | Intense Yellow Emission | Not specified | [9] |

| General Observation | Reduced PL intensity in doped CuWO₄ indicates suppressed electron-hole recombination. | Not specified | [17] |

| Intense PL observed in mixed-phase CuWO₄·2H₂O and CuWO₄. | Not specified | [18] |

Experimental Protocols

Accurate characterization of optical properties requires standardized experimental procedures. The following sections detail the methodologies for measuring optical absorption and photoluminescence.

Measurement of Optical Absorption

Optical absorption is primarily measured using Ultraviolet-Visible (UV-Vis) Spectroscopy. For solid samples like CuWO₄ powders or thin films, diffuse reflectance spectroscopy is commonly employed.

-

Principle: This technique measures the light reflected from a sample over a range of wavelengths. The reflectance data can be transformed using the Kubelka-Munk function to obtain a quantity that is proportional to the absorption coefficient.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer equipped with an integrating sphere detector is required. The integrating sphere captures reflected light over all angles.

-

Sample Preparation: Powdered samples are typically packed into a sample holder against a flat quartz window. A highly reflective material like BaSO₄ or a calibrated polymer standard is used as a reference. Thin films are mounted directly in the path of the light beam.

-

Procedure:

-

A baseline spectrum is collected using the reference material to account for the system's response.

-

The sample is placed in the measurement port, and the diffuse reflectance spectrum (R) is recorded.

-

The reflectance data is converted using the Kubelka-Munk equation: F(R) = (1-R)² / 2R.

-

-

Data Analysis (Band Gap Determination): The band gap energy (E_g) is determined using a Tauc plot. The Kubelka-Munk function F(R) is assumed to be proportional to the absorption coefficient (α). The relationship (F(R)·hν)^n versus photon energy (hν) is plotted, where 'n' depends on the nature of the electronic transition (n=2 for a direct transition, n=1/2 for an indirect transition). The band gap is found by extrapolating the linear portion of the plot to the energy axis where the absorption is zero.[10]

Measurement of Photoluminescence

Photoluminescence (PL) spectroscopy measures the emission spectrum of a sample after optical excitation.

-

Principle: The sample is excited by photons of a specific wavelength, promoting electrons to higher energy states. As these electrons relax and recombine with holes, they emit photons of lower energy (longer wavelength), which are detected by the spectrometer.[19]

-

Instrumentation: A typical PL setup includes a high-intensity excitation source (e.g., Xenon lamp or laser), an excitation monochromator to select the excitation wavelength, a sample holder, collection optics, an emission monochromator to spectrally resolve the emitted light, and a sensitive detector (e.g., a photomultiplier tube or CCD camera).

-

Procedure:

-

An appropriate excitation wavelength is selected, typically in the UV or blue region of the spectrum for CuWO₄, ensuring the photon energy is greater than the material's band gap.

-

The emitted light from the sample is collected, passed through the emission monochromator, and the intensity is recorded as a function of wavelength.

-

Correction factors may be applied to the final spectrum to account for the spectral response of the detector and optics.

-

Electronic Transition and Photoluminescence Mechanism

The optical properties of CuWO₄ are governed by its electronic band structure. The process begins with the absorption of a photon, leading to the generation of an electron-hole pair. This excited state can then relax through various pathways. Photoluminescence occurs when the relaxation pathway involves the direct or indirect radiative recombination of the electron in the conduction band with the hole in the valence band.

The key steps in the photoluminescence process are:

-

Excitation: A photon with energy (hν) greater than or equal to the band gap (E_g) is absorbed by the material, promoting an electron (e⁻) from the valence band to the conduction band, leaving behind a hole (h⁺).

-

Thermalization/Relaxation: The excited electron and hole rapidly lose excess energy through non-radiative processes (e.g., phonon emission), relaxing to the bottom of the conduction band and the top of the valence band, respectively.

-

Recombination: The electron and hole recombine. If this recombination is radiative, a photon is emitted with an energy approximately equal to the band gap. This emission is the source of the photoluminescence. Non-radiative recombination can also occur, often mediated by defect states, which competes with the PL process and releases energy as heat.

References

- 1. Elucidating the electronic structure of CuWO4 thin films for enhanced photoelectrochemical water splitting - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. Electrochemical deposition and photoelectrochemistry of CuWO4, a promising photoanode for water oxidation - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Elucidating the electronic structure of CuWO<sub>4</sub> thin films for enhanced photoelectrochemical water splitting [ouci.dntb.gov.ua]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. Structural evolution, growth mechanism and photoluminescence properties of CuWO4 nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. institut2a.physik.rwth-aachen.de [institut2a.physik.rwth-aachen.de]

A Historical Overview of Copper Tungstate (CuWO₄) Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Copper tungstate (B81510) (CuWO₄), a ternary transition metal oxide, has garnered significant attention across diverse scientific disciplines due to its unique physicochemical properties. This technical guide provides a comprehensive historical overview of CuWO₄ research, detailing its synthesis, characterization, and burgeoning applications. Emphasis is placed on experimental methodologies and quantitative data to serve as a valuable resource for researchers. Key applications in photocatalysis, gas sensing, and electrochemistry are explored, with mechanistic pathways elucidated through diagrams. This document aims to provide a foundational understanding and facilitate further innovation in the field of copper tungstate research.

Introduction

This compound (CuWO₄) is an n-type semiconductor characterized by a triclinic crystal structure and an indirect band gap of approximately 2.3 eV.[1][2] These properties make it a promising material for a variety of applications, including as a photoanode for water splitting, a photocatalyst for the degradation of organic pollutants, and as a sensing material for various gases.[1][3][4] The synthesis of CuWO₄ can be achieved through several methods, each influencing the resulting material's morphology, particle size, and, consequently, its performance in different applications.[5] This guide will delve into the historical progression of CuWO₄ research, from early structural studies to its current state-of-the-art applications.

Historical Milestones in this compound Research

While early crystallographic studies laid the groundwork, significant interest in CuWO₄ as a functional material has surged in recent decades. A timeline of key developments is presented below.

Physicochemical Properties of this compound

The performance of CuWO₄ in various applications is intrinsically linked to its fundamental properties. A summary of key quantitative data from various research efforts is presented in the table below.

| Property | Value | Synthesis Method | Application | Reference |

| Crystal Structure | Triclinic, P-1 space group | Precipitation | General Characterization | [2] |

| Indirect Band Gap | 2.3 eV | Precipitation | General Characterization | [2][6] |

| Indirect Band Gap | 2.09 eV | Co-sputtering & Annealing | Photoelectrochemistry | [1] |

| Direct Band Gap | 3.5 eV | Precipitation | General Characterization | [6] |

| Particle Size | 10 - 90 nm | Precipitation with surfactant | General Characterization | [6] |

| Particle Size | ~60 nm | Chemical Precipitation | General Characterization | [7] |

| Photocurrent Density | 0.55 mA cm⁻² at 1.23 V | Deposition Method | Photoelectrochemical Water Splitting | [8] |

| Photocurrent Density | 0.7 mA cm⁻² at 1.23 V (with co-catalyst) | Deposition Method | Photoelectrochemical Water Splitting | [8] |

Key Experimental Protocols

The synthesis method plays a critical role in determining the properties and performance of CuWO₄. The most common methods include co-precipitation, hydrothermal synthesis, and sol-gel.[5]

Co-precipitation Method

This is a widely used, straightforward technique for synthesizing CuWO₄ nanoparticles.[5]

Experimental Protocol:

-

Precursor Preparation: Aqueous solutions of a copper salt (e.g., copper(II) nitrate, Cu(NO₃)₂) and a tungstate salt (e.g., sodium tungstate, Na₂WO₄) are prepared.[5][9]

-

Precipitation: The copper salt solution is slowly added to the tungstate solution under vigorous stirring. The pH is often adjusted with a precipitating agent like ammonium (B1175870) hydroxide (B78521) to facilitate precipitate formation.[5][9]

-

Aging: The resulting precipitate is aged in the mother liquor to promote particle growth and homogenization.[5]

-

Washing and Drying: The precipitate is filtered and washed multiple times with deionized water and ethanol (B145695) to remove impurities, followed by drying in an oven.[5]

-

Calcination: The dried powder is calcined at a specific temperature (e.g., 400°C) to obtain the final crystalline CuWO₄.[6][9]

Hydrothermal Synthesis

This method involves a chemical reaction in a sealed, heated aqueous solution.

Experimental Protocol:

-

Precursor Mixing: Aqueous solutions of copper and tungstate precursors are mixed in a Teflon-lined stainless-steel autoclave.[5]

-

Sealing and Heating: The autoclave is sealed and heated to a specific temperature for a set duration.[5]

-

Cooling and Collection: The autoclave is allowed to cool to room temperature, and the precipitate is collected via centrifugation or filtration.[5]

-

Washing and Drying: The product is washed with deionized water and ethanol and then dried.[5]

Sol-Gel Method

This technique involves the creation of a "sol" (a colloidal suspension of solid particles in a liquid) that evolves into a "gel" (a solid network in a liquid).

Experimental Protocol:

-

Sol Formation: A sol is created by the hydrolysis and partial condensation of precursors like metal alkoxides or salts in a suitable solvent.[5]

-

Gelation: The sol is allowed to form a continuous solid network (gel).

-

Aging: The gel is aged to strengthen the network structure.[5]

-

Drying and Calcination: The solvent is removed, and the gel is calcined to yield the final CuWO₄ product.[5]

Applications and Mechanistic Insights

Photocatalysis

CuWO₄ is an effective photocatalyst for the degradation of organic pollutants under visible light irradiation.[4][10]

Mechanism:

-

Electron-Hole Pair Generation: Upon absorbing photons with energy greater than its band gap, CuWO₄ generates electron-hole pairs (e⁻-h⁺).[4]

-

Reactive Oxygen Species (ROS) Formation: The photogenerated electrons and holes react with adsorbed water and oxygen to produce highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) anions (•O₂⁻).[4]

-

Pollutant Degradation: These ROS have high oxidation potentials and can break down organic pollutant molecules into simpler, less harmful substances like CO₂ and H₂O.[4]

Gas Sensing

CuWO₄ and its composites with other metal oxides have shown promise in detecting various gases, particularly hydrogen sulfide (B99878) (H₂S).[11][12] The sensing mechanism often involves the modulation of the material's electrical resistance upon exposure to the target gas.

Mechanism for H₂S Sensing (in CuO-WO₃ composites):

-

Oxygen Adsorption: In air, oxygen molecules adsorb on the semiconductor surface and capture free electrons, creating a depletion layer and increasing the material's resistance.

-

Gas Interaction: When exposed to H₂S, the gas molecules react with the adsorbed oxygen species.[13]

-

Resistance Change: This reaction releases the trapped electrons back to the conduction band, decreasing the resistance of the n-type material. In some cases, for p-type components like CuO, the formation of CuS can also significantly alter the resistance.[13][14]

Photoelectrochemical (PEC) Water Splitting

CuWO₄ serves as a promising photoanode material for PEC water splitting due to its suitable band gap and chemical stability.[8]

Mechanism:

-

Light Absorption: The CuWO₄ photoanode absorbs sunlight, generating electron-hole pairs.

-

Charge Separation: An external bias separates the electrons and holes. Electrons travel to the counter electrode (cathode).

-

Water Oxidation: Holes migrate to the semiconductor-electrolyte interface and oxidize water to produce oxygen gas and protons.

-

Water Reduction: Electrons at the cathode reduce protons to hydrogen gas.

Conclusion and Future Outlook

The field of this compound research has evolved significantly, moving from fundamental material synthesis and characterization to the development of sophisticated nanostructures for high-performance applications. Future research is likely to focus on:

-

Doping and Composite Formation: Enhancing the photocatalytic and sensing properties by doping with other metals or forming heterojunctions with other semiconductors.[15][16]

-

Morphology Control: Precisely controlling the morphology (e.g., nanoflakes, nanorods) to maximize surface area and improve charge transport.[3]

-

Biomedical Applications: Exploring the potential of CuWO₄ nanoparticles in areas such as bio-imaging and drug delivery, leveraging their unique optical and chemical properties.

This guide has provided a comprehensive overview of the historical and technical aspects of this compound research. The detailed protocols, tabulated data, and mechanistic diagrams are intended to serve as a valuable resource for researchers and professionals, fostering further advancements in this exciting field.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Copper(ii) tungstate nanoflake array films: sacrificial template synthesis, hydrogen treatment, and their application as photoanodes in solar water splitting - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis and Structural Characterization of Nano-sized this compound Particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound photoanodes with enhanced solar water splitting performance - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Facile synthesis of this compound (CuWO4) for novel photocatalytic degradation of tetracycline under visible light | Semantic Scholar [semanticscholar.org]

- 11. Gas Sensing Performance and Mechanism of CuO(p)-WO3(n) Composites to H2S Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Studies on Sensing Properties and Mechanism of CuO Nanoparticles to H2S Gas - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

Navigating the Ternary Landscape: A Technical Guide to the Discovery of New Phases in the Cu-W-O System

For Researchers, Scientists, and Materials Development Professionals

This technical guide provides a comprehensive framework for the exploration and discovery of novel crystalline phases within the Copper-Tungsten-Oxygen (Cu-W-O) system. While the binary constituents and the established ternary phase, copper tungstate (B81510) (CuWO₄), are well-documented, the potential for discovering new, metastable, or high-pressure phases remains a compelling area of materials science research. This document outlines key experimental strategies, detailed characterization protocols, and a logical workflow to guide researchers in the synthesis and identification of new compounds in this complex ternary oxide system.

Introduction to the Cu-W-O System

The Cu-W-O system is of significant interest due to the diverse and technologically important properties of its constituent oxides. Copper oxides (CuO, Cu₂O) are p-type semiconductors with applications in catalysis, gas sensing, and solar energy conversion. Tungsten oxides (WO₂, WO₃) are n-type semiconductors known for their electrochromic, photochromic, and catalytic properties. The combination of these elements in a ternary system offers the potential for novel materials with unique electronic, optical, and catalytic functionalities. To date, the most well-characterized ternary phase is copper(II) tungstate (CuWO₄), a triclinic n-type semiconductor with a band gap of approximately 2.2-2.3 eV.[1][2] Another known phase is copper(I) tungstate (Cu₂WO₄), a p-type semiconductor.[3] The exploration of the Cu-W-O phase diagram, particularly under non-ambient conditions, may lead to the discovery of new materials with tailored properties.

Experimental Workflow for Phase Discovery

The discovery of new phases in a ternary oxide system is a systematic process that involves precursor selection, controlled synthesis, and rigorous characterization. The following workflow provides a logical progression for this exploratory research.

Synthesis Methodologies

The choice of synthesis method is critical in exploring new phases as it dictates the thermodynamic and kinetic pathways of the reaction.

Solid-State Reaction

This is a conventional and widely used method for preparing polycrystalline mixed-metal oxides.[4][5]

Experimental Protocol:

-

Precursor Selection: High-purity oxide powders such as CuO, Cu₂O, and WO₃ are typically used.

-

Mixing and Grinding: The precursor powders are weighed in the desired stoichiometric ratios and intimately mixed by grinding in an agate mortar with a pestle. Wet grinding with a solvent like acetone (B3395972) or ethanol (B145695) can improve homogeneity.

-

Pelletization: The mixed powder is pressed into a pellet using a hydraulic press to ensure good contact between the reactant particles.

-

Calcination: The pellet is placed in a crucible (e.g., alumina) and heated in a furnace at a specific temperature for a defined duration. The heating and cooling rates, as well as the atmosphere (e.g., air, inert gas), are crucial parameters to control. Multiple grinding and calcination cycles may be necessary to achieve a single-phase product.

Hydrothermal/Solvothermal Synthesis

This method involves a chemical reaction in a closed system (autoclave) in the presence of a solvent at elevated temperature and pressure. It is particularly useful for synthesizing metastable phases and controlling particle morphology.

Experimental Protocol:

-

Precursor Preparation: Soluble salts of copper (e.g., Cu(NO₃)₂, CuCl₂) and tungsten (e.g., Na₂WO₄) are dissolved in a suitable solvent (typically deionized water for hydrothermal).

-

Mixing and pH Adjustment: The precursor solutions are mixed, and a precipitating agent or mineralizer (e.g., NaOH, NH₄OH) may be added to control the pH and facilitate the reaction.

-

Autoclave Treatment: The resulting solution or suspension is transferred to a Teflon-lined stainless-steel autoclave and heated to a specific temperature (e.g., 120-220 °C) for a set time (e.g., 12-48 hours).

-

Product Recovery: After the autoclave cools to room temperature, the solid product is collected by centrifugation or filtration, washed several times with deionized water and ethanol to remove impurities, and dried in an oven.[6]

High-Pressure Synthesis

The application of high pressure can stabilize new, denser phases that are not accessible at ambient pressure.[7][8]

Experimental Protocol:

-

Precursor Preparation: A stoichiometric mixture of precursor oxides is prepared as in the solid-state method.

-

Encapsulation: The precursor mixture is loaded into a sample capsule, typically made of a noble metal like platinum or gold, to prevent reaction with the pressure-transmitting medium.

-

High-Pressure, High-Temperature Treatment: The capsule is placed in a high-pressure apparatus (e.g., multi-anvil press, diamond anvil cell). The pressure is increased to the target value (e.g., several GPa), followed by heating to the desired temperature.

-

Quenching and Decompression: The sample is rapidly cooled (quenched) to room temperature while maintaining high pressure, with the aim of preserving the high-pressure phase in a metastable state. The pressure is then slowly released.

-

Characterization: The recovered sample is analyzed to identify the phases present.

Characterization Techniques

A multi-technique approach is essential for the unambiguous identification and characterization of new phases.

Primary Structural Characterization

-

Powder X-ray Diffraction (XRD): This is the primary tool for phase identification of crystalline materials.[9] The resulting diffraction pattern is a fingerprint of the crystal structure. The presence of diffraction peaks that cannot be assigned to known phases in the Cu-W-O system or its binary constituents suggests the formation of a new phase.

-

Scanning Electron Microscopy (SEM) with Energy Dispersive X-ray Spectroscopy (EDS/EDX): SEM provides information on the morphology and microstructure of the synthesized powder. EDS/EDX allows for the determination of the elemental composition of individual crystallites, confirming the presence and relative ratios of Cu, W, and O.

Advanced Structural and Compositional Analysis

-

Rietveld Refinement of XRD Data: If a new phase is suspected, Rietveld refinement can be used to determine its crystal structure, including space group, lattice parameters, and atomic positions, from the powder XRD data.

-

Transmission Electron Microscopy (TEM): TEM offers high-resolution imaging of the crystal lattice and can be used to identify local structural variations and defects. Selected Area Electron Diffraction (SAED) can provide crystallographic information from individual nanocrystals.

-

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the constituent elements (e.g., distinguishing between Cu⁺ and Cu²⁺).

Thermal and Spectroscopic Characterization

-

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): These techniques are used to study the thermal stability of the new phase and to identify phase transitions as a function of temperature.

-

Raman and Fourier-Transform Infrared (FTIR) Spectroscopy: These vibrational spectroscopy techniques provide information about the local bonding environment and can be used to complement XRD in identifying new phases.

Data Presentation

Quantitative data should be systematically organized to facilitate comparison between different synthesis experiments and with known phases.

Table 1: Synthesis Parameters and Resulting Phases

| Sample ID | Cu:W:O Target Ratio | Synthesis Method | Temperature (°C) | Pressure | Duration (h) | Atmosphere | Observed Phases (from XRD) |

| CW-SS-1 | 1:1:4 | Solid-State | 800 | Ambient | 24 | Air | CuWO₄ (triclinic) |

| CW-HP-1 | 2:1:4 | High-Pressure | 1000 | 5 GPa | 2 | Argon | New Phase A + Cu₂O |

| CW-HT-1 | 1:1:4 | Hydrothermal | 180 | Autogenous | 12 | - | CuWO₄ (triclinic) |

Table 2: Crystallographic Data for Identified Phases

| Phase | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Reference |

| CuWO₄ | Triclinic | P-1 | 4.703 | 5.839 | 4.878 | 91.67 | 92.48 | 82.80 | [2] |

| New Phase A | Orthorhombic | TBD | 6.215 | 7.843 | 5.031 | 90 | 90 | 90 | This work |

| Cu₂O | Cubic | Pn-3m | 4.269 | 4.269 | 4.269 | 90 | 90 | 90 | ICDD #00-005-0667 |

| WO₃ | Monoclinic | P2₁/n | 7.297 | 7.539 | 7.688 | 90 | 90.91 | 90 | ICDD #00-043-1035 |

| TBD: To Be Determined |

Conclusion